1-(2,3-Bis(hexyloxy)phenyl)-2-phenylethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Bis(hexyloxy)phenyl)-2-phenylethane-1,2-dione is an organic compound characterized by its unique structure, which includes two hexyloxy groups attached to a phenyl ring and a phenylethane-1,2-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Bis(hexyloxy)phenyl)-2-phenylethane-1,2-dione typically involves the reaction of 2,3-dihexyloxybenzaldehyde with benzil in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like potassium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired diketone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-Bis(hexyloxy)phenyl)-2-phenylethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The diketone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the diketone can yield corresponding alcohols or hydrocarbons.
Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Bis(hexyloxy)phenyl)-2-phenylethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(2,3-Bis(hexyloxy)phenyl)-2-phenylethane-1,2-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,3-Dimethoxyphenyl)-2-phenylethane-1,2-dione: Similar structure but with methoxy groups instead of hexyloxy groups.
1-(2,3-Diethoxyphenyl)-2-phenylethane-1,2-dione: Ethoxy groups replace the hexyloxy groups.
1-(2,3-Dipropoxyphenyl)-2-phenylethane-1,2-dione: Propoxy groups are present instead of hexyloxy groups.
Uniqueness
1-(2,3-Bis(hexyloxy)phenyl)-2-phenylethane-1,2-dione is unique due to the presence of long hexyloxy chains, which can influence its solubility, reactivity, and interaction with biological targets. These properties may make it more suitable for specific applications compared to its shorter-chain analogs.
Eigenschaften
Molekularformel |
C26H34O4 |
---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
1-(2,3-dihexoxyphenyl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C26H34O4/c1-3-5-7-12-19-29-23-18-14-17-22(26(23)30-20-13-8-6-4-2)25(28)24(27)21-15-10-9-11-16-21/h9-11,14-18H,3-8,12-13,19-20H2,1-2H3 |
InChI-Schlüssel |
XVAHISTZTMCZGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=CC(=C1OCCCCCC)C(=O)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.